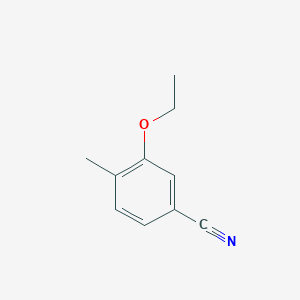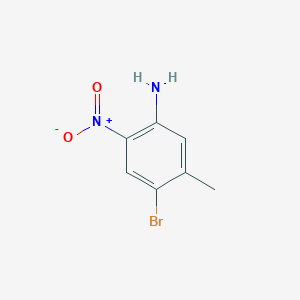
1-Methyl-4-oxocyclohexanecarboxylic acid
Vue d'ensemble
Description
1-Methyl-4-oxocyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 g/mol . The IUPAC name for this compound is 1-methyl-4-oxocyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for 1-Methyl-4-oxocyclohexanecarboxylic acid is1S/C8H12O3/c1-8(7(10)11)4-2-6(9)3-5-8/h2-5H2,1H3,(H,10,11) . The Canonical SMILES structure is CC1(CCC(=O)CC1)C(=O)O . Physical And Chemical Properties Analysis
1-Methyl-4-oxocyclohexanecarboxylic acid has a molecular weight of 156.18 g/mol . It has a computed XLogP3-AA value of 0.3 , indicating its partition coefficient between octanol and water. It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 156.078644241 g/mol . The topological polar surface area is 54.4 Ų . It has a heavy atom count of 11 .Applications De Recherche Scientifique
- Summary of the Application : Fatty acids, which can be derived from triglycerides found in vegetable oils and animal fats, are used as feedstocks for the chemical industry to produce renewable chemicals and fuels . One of the ways these feedstocks can be processed is through hydrolysis, which breaks down the triglyceride structure into fatty acids and glycerol . These fatty acids can then be used for various applications, including biodiesel production .
- Methods of Application or Experimental Procedures : In the study I found, the hydrolysis of a sample of rapeseed oil (RSO) and two waste cooking oil (WCO) samples was carried out in subcritical water in a stirred batch stainless-steel reactor . The effects of reaction parameters on the yields of fatty acids were investigated, and the optimum set of hydrolysis conditions was determined to be a temperature of 300 °C, a reaction time of 60 min, and a vegetable oil−water mass ratio of 1:2 . These conditions were then applied to the hydrolysis of the WCOs .
- Results or Outcomes : Oleic acid was the dominant fatty acid produced, with yields of 74.4 wt % from RSO and 57.5 and 72.4 wt % from the two WCOs, respectively . Palmitic acid was the second most abundant fatty acid, with yields of up to 31 wt % . The hydrolysis products from the optimum conditions were then esterified to their fatty acid methyl esters (FAMEs), which were further characterized . With RSO at the optimum hydrolysis conditions, the yield of FAMEs from GC/MS analysis was 88.6 wt % .
- Summary of the Application : Fatty acids, which can be derived from triglycerides found in vegetable oils and animal fats, are used as feedstocks for the chemical industry to produce renewable chemicals and fuels . One of the ways these feedstocks can be processed is through hydrolysis, which breaks down the triglyceride structure into fatty acids and glycerol . These fatty acids can then be used for various applications, including biodiesel production .
- Methods of Application or Experimental Procedures : In the study I found, the hydrolysis of a sample of rapeseed oil (RSO) and two waste cooking oil (WCO) samples was carried out in subcritical water in a stirred batch stainless-steel reactor . The effects of reaction parameters on the yields of fatty acids were investigated, and the optimum set of hydrolysis conditions was determined to be a temperature of 300 °C, a reaction time of 60 min, and a vegetable oil−water mass ratio of 1:2 . These conditions were then applied to the hydrolysis of the WCOs .
- Results or Outcomes : Oleic acid was the dominant fatty acid produced, with yields of 74.4 wt % from RSO and 57.5 and 72.4 wt % from the two WCOs, respectively . Palmitic acid was the second most abundant fatty acid, with yields of up to 31 wt % . The hydrolysis products from the optimum conditions were then esterified to their fatty acid methyl esters (FAMEs), which were further characterized . With RSO at the optimum hydrolysis conditions, the yield of FAMEs from GC/MS analysis was 88.6 wt % .
- Summary of the Application : Fatty acids, which can be derived from triglycerides found in vegetable oils and animal fats, are used as feedstocks for the chemical industry to produce renewable chemicals and fuels . One of the ways these feedstocks can be processed is through hydrolysis, which breaks down the triglyceride structure into fatty acids and glycerol . These fatty acids can then be used for various applications, including biodiesel production .
- Methods of Application or Experimental Procedures : In the study I found, the hydrolysis of a sample of rapeseed oil (RSO) and two waste cooking oil (WCO) samples was carried out in subcritical water in a stirred batch stainless-steel reactor . The effects of reaction parameters on the yields of fatty acids were investigated, and the optimum set of hydrolysis conditions was determined to be a temperature of 300 °C, a reaction time of 60 min, and a vegetable oil−water mass ratio of 1:2 . These conditions were then applied to the hydrolysis of the WCOs .
- Results or Outcomes : Oleic acid was the dominant fatty acid produced, with yields of 74.4 wt % from RSO and 57.5 and 72.4 wt % from the two WCOs, respectively . Palmitic acid was the second most abundant fatty acid, with yields of up to 31 wt % . The hydrolysis products from the optimum conditions were then esterified to their fatty acid methyl esters (FAMEs), which were further characterized . With RSO at the optimum hydrolysis conditions, the yield of FAMEs from GC/MS analysis was 88.6 wt % .
Safety And Hazards
The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1-methyl-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11)4-2-6(9)3-5-8/h2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFRXDSPVDAITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626906 | |
| Record name | 1-Methyl-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-oxocyclohexanecarboxylic acid | |
CAS RN |
24463-41-0 | |
| Record name | 1-Methyl-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-oxocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














